Oxalato de hierro(II) dihidratado

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Ferrous gluconate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of iron in synthesis processes.

Biology: Studied for its role in iron metabolism and its effects on cellular processes.

Medicine: Widely used to treat iron deficiency anemia and as a supplement in iron-fortified foods.

Industry: Used as a food additive to process black olives, imparting a uniform jet black color.

Mecanismo De Acción

Target of Action

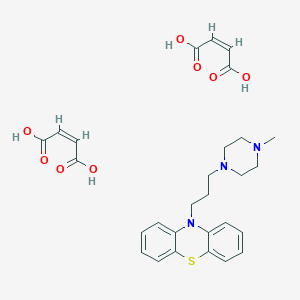

Iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate, also known as iron(II) gluconate, is a chemical compound that is commonly used in medical, environmental, and industrial research.

Pharmacokinetics

. These properties would have a significant impact on the bioavailability of the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ferrous gluconate can be synthesized by reacting gluconic acid with iron powder. The reaction typically occurs at a temperature range of 89-100°C and a pH of 3.8-4.6 . Another method involves the use of calcium gluconate as a raw material, which is decalcified using sulfuric acid to obtain gluconic acid. This gluconic acid then reacts with iron powder to produce ferrous gluconate .

Industrial Production Methods: Industrial production of ferrous gluconate often involves the oxidation-neutralization method, the oxidation-exchange method, the acidolysis-exchange method, and the double salt decomposition method . These methods are designed to optimize yield, reduce energy consumption, and minimize waste discharge.

Análisis De Reacciones Químicas

Types of Reactions: Ferrous gluconate primarily undergoes oxidation and reduction reactions. In its oxidation state, it can be converted to ferric gluconate. It also participates in substitution reactions where the gluconate ion can be replaced by other ligands.

Common Reagents and Conditions: Common reagents used in reactions involving ferrous gluconate include sulfuric acid, iron powder, and calcium gluconate . The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and purity.

Major Products: The major products formed from these reactions include ferric gluconate and other iron complexes, depending on the specific reagents and conditions used .

Comparación Con Compuestos Similares

Ferrous Sulfate: Another commonly used iron supplement.

Ferrous Fumarate: Known for its high iron content and is often used in iron-fortified foods.

Uniqueness: Ferrous gluconate is unique in its relatively mild side effects and better gastrointestinal tolerance compared to ferrous sulfate . It is also more soluble in water, making it a preferred choice for certain medical and industrial applications .

Propiedades

Key on ui mechanism of action |

Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |

|---|---|

Número CAS |

12389-15-0 |

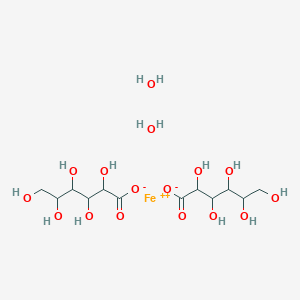

Fórmula molecular |

C12H24FeO15 |

Peso molecular |

464.15 g/mol |

Nombre IUPAC |

iron(2+);2,3,4,5,6-pentahydroxyhexanoate;hydrate |

InChI |

InChI=1S/2C6H12O7.Fe.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2 |

Clave InChI |

BJBSKTPEFSQVHL-UHFFFAOYSA-L |

SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |

SMILES isomérico |

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+2] |

SMILES canónico |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Fe+2] |

Color/Form |

The color of /ferrous gluconate/ solution depends on pH; they are light yellow at pH 2, brown at pH 4.5, and green at pH 7. The iron rapidly oxidizes at higher pH. |

melting_point |

The melting point for D-gluconic acid, ferrous salt dihydrate (98%) is 188 °C, decomposes. The specific optical rotation is +6.7 deg at 25 °C (c=1, H2O). /Dihydrate/ |

Descripción física |

Dry Powder Pale greenish-yellow to yellowish-grey powder or granules, which may have a faint odour of burnt suga |

Solubilidad |

Soluble with slight heating in water. Practically insoluble in ethanol Soluble in glycerin SOLUBILITY INCR BY ADDN OF CITRIC ACID OR CITRATE ION 1 gram dissolves in about 10 ml of water with slight heating and in 1.3 ml of water at 100 °C. It forms supersaturated solutions which are stable for a period of time. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.